molecular formula C6H8F5IO B6593333 3-Iodo-5,5,6,6,6-pentafluorohexan-1-ol CAS No. 526223-11-0

3-Iodo-5,5,6,6,6-pentafluorohexan-1-ol

Cat. No.: B6593333
CAS No.: 526223-11-0
M. Wt: 318.02 g/mol
InChI Key: SIPMDDLYRMRDMY-UHFFFAOYSA-N
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Description

3-Iodo-5,5,6,6,6-pentafluorohexan-1-ol is an organic compound with the molecular formula C6H8F5IO and a molecular weight of 318.02 g/mol . This compound is characterized by the presence of an iodine atom and five fluorine atoms attached to a hexanol backbone. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5,5,6,6,6-pentafluorohexan-1-ol typically involves the iodination of a pentafluorinated hexanol precursor. One common method is the reaction of 5,5,6,6,6-pentafluorohexan-1-ol with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5,5,6,6,6-pentafluorohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 3-azido-5,5,6,6,6-pentafluorohexan-1-ol or 3-thiocyanato-5,5,6,6,6-pentafluorohexan-1-ol.

    Oxidation: Formation of 3-iodo-5,5,6,6,6-pentafluorohexan-1-one.

    Reduction: Formation of 5,5,6,6,6-pentafluorohexanol.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-5,5,6,6,6-pentafluorohexan-1-ol is unique due to the presence of both iodine and fluorine atoms, which impart distinct reactivity and stability to the compound. The combination of these halogens with a hydroxyl group makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .

Properties

IUPAC Name

5,5,6,6,6-pentafluoro-3-iodohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F5IO/c7-5(8,6(9,10)11)3-4(12)1-2-13/h4,13H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPMDDLYRMRDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(CC(C(F)(F)F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F5IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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